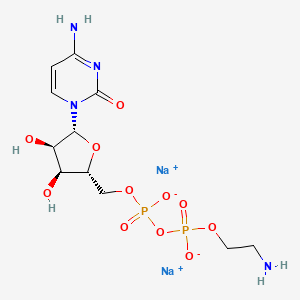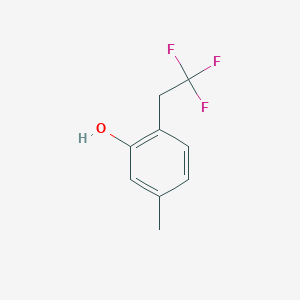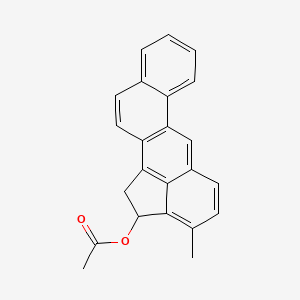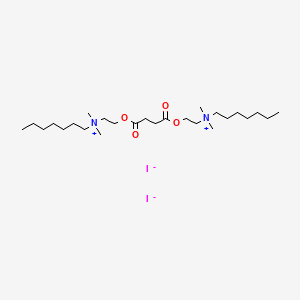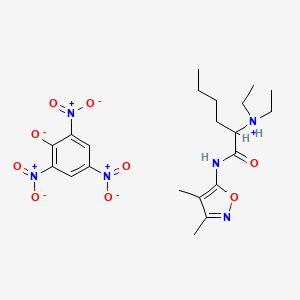
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diethylamino Group:
Formation of the Hexanamide Moiety: This involves the reaction of the intermediate with hexanoic acid or its derivatives.
Picrate Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials or chemical products.
作用机制
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical processes.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide
- N-(3,4-Dimethyl-5-isoxazolyl)-2-(diethylamino)hexanamide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to the presence of the picrate group, which can influence its chemical properties and reactivity. This compound may exhibit different solubility, stability, and biological activity compared to its non-picrate counterparts.
属性
CAS 编号 |
94998-42-2 |
|---|---|
分子式 |
C21H30N6O9 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-diethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C15H27N3O2.C6H3N3O7/c1-6-9-10-13(18(7-2)8-3)14(19)16-15-11(4)12(5)17-20-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h13H,6-10H2,1-5H3,(H,16,19);1-2,10H |
InChI 键 |
ZZRKEUIGRXSUFZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


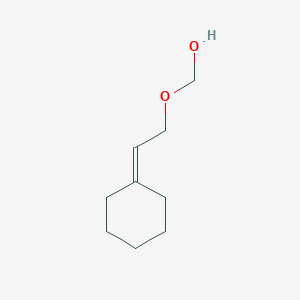
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
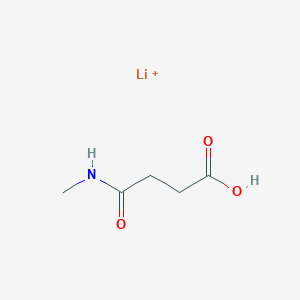

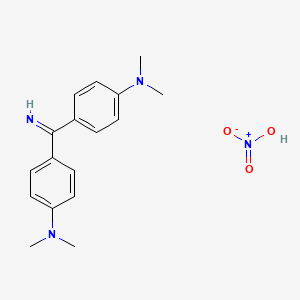
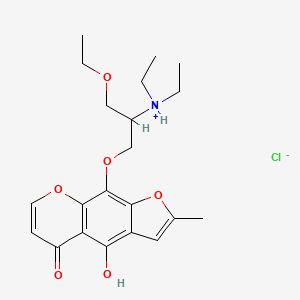
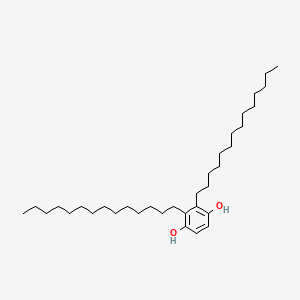
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
